molecular formula C10H11ClN2 B7724482 alpha-Naphthylhydrazine monohydrochloride

alpha-Naphthylhydrazine monohydrochloride

Cat. No.: B7724482
M. Wt: 194.66 g/mol
InChI Key: FYSSYOCJFZSKNW-UHFFFAOYSA-N
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Description

alpha-Naphthylhydrazine monohydrochloride: is a chemical compound with the molecular formula C10H10N2·HCl. It is a derivative of hydrazine and naphthalene, where the hydrazine group is attached to the alpha position of the naphthalene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Naphthylhydrazine monohydrochloride can be synthesized through the reaction of alpha-naphthylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-Naphthylhydrazine monohydrochloride can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced to form naphthylhydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Naphthylhydrazine derivatives.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

Chemistry: alpha-Naphthylhydrazine monohydrochloride is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other nitrogen-containing compounds.

Biology: In biological research, it is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Naphthylhydrazine monohydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

  • 1-Naphthylhydrazine hydrochloride
  • 2-Naphthylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride

Uniqueness: alpha-Naphthylhydrazine monohydrochloride is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and makes it a valuable reagent in organic synthesis. Its ability to form stable adducts with biological molecules also distinguishes it from other similar compounds.

Properties

IUPAC Name

(naphthalen-1-ylamino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYOCJFZSKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-56-3
Record name 1-Naphthylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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